Biotin-PEG5-Amine

Descripción general

Descripción

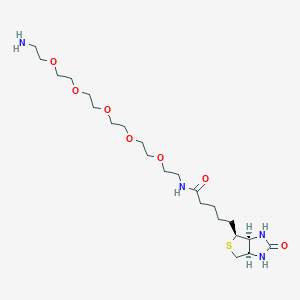

Biotin-PEG5-Amine, also known as BIOTIN-PEG5-AMINE, is a biotinylation reagent . It is reactive with NHS active ester for conjugation . It has a molecular weight of 506.66 . The compound is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .

Synthesis Analysis

Biotin-PEG5-Amine is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The linear formula of Biotin-PEG5-Amine is C22H42N4O7S . The IUPAC name is N-(17-amino-3,6,9,12,15-pentaoxaheptadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide .Chemical Reactions Analysis

Biotin-PEG5-Amine is reactive with NHS active ester for conjugation . It is a biotin-labeled, PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis

Biotin-PEG5-Amine is a white to yellow solid . It has a molecular weight of 506.66 .Aplicaciones Científicas De Investigación

Targeted Drug Delivery

Biotin-PEG5-Amine can be used to create biotinylated drug conjugates that target cancer cells. The biotin moiety can be attached to therapeutic agents, which are then directed to tumor cells that overexpress biotin receptors. This targeted approach helps to reduce the side effects of chemotherapy by concentrating the drug at the site of the tumor .

Surface Modification of Nanoparticles

The amine group of Biotin-PEG5-Amine allows for easy conjugation to carboxyl groups on nanoparticles. This modification can impart stability and specificity to nanoparticles, making them suitable for diagnostic imaging and as carriers for drug delivery systems .

Protein Purification and Detection

Biotin-PEG5-Amine can be used to biotinylate antibodies or other proteins, which can then be isolated or detected using streptavidin-coated surfaces or beads. This application is crucial in proteomics for the purification of proteins from complex mixtures and for the detection of proteins in assays .

Affinity Chromatography

In affinity chromatography, Biotin-PEG5-Amine can be used to modify chromatography media. The high affinity of biotin for streptavidin is exploited to purify biotinylated compounds from a mixture, providing a highly selective purification method .

Gene Transfection

Biotin-PEG5-Amine can be used to modify the surface of gene carriers, such as liposomes or viral vectors. The biotinylated carriers can then bind to streptavidin-coated surfaces or particles, facilitating the delivery of genetic material into cells .

Immunohistochemistry

In immunohistochemistry, Biotin-PEG5-Amine can be used to label primary antibodies. The labeled antibodies bind to specific antigens in tissue sections, and the bound antibodies can be visualized using streptavidin conjugated to a fluorescent dye or enzyme .

Mecanismo De Acción

Target of Action

Biotin-PEG5-Amine is a biotin-labeled, PEG-based PROTAC linker . The primary targets of this compound are the proteins that interact with biotin and the E3 ubiquitin ligase . The E3 ubiquitin ligase is a part of the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .

Mode of Action

Biotin-PEG5-Amine, as a PROTAC linker, contains two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

Biotin, a component of Biotin-PEG5-Amine, is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . It is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Pharmacokinetics

As a protac linker, it is designed to enhance the cellular uptake, and thus the bioavailability, of the attached drug molecule .

Result of Action

The result of Biotin-PEG5-Amine’s action is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways, depending on the specific proteins targeted.

Action Environment

The action of Biotin-PEG5-Amine, like all PROTACs, occurs intracellularly . Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N4O7S/c23-5-7-29-9-11-31-13-15-33-16-14-32-12-10-30-8-6-24-20(27)4-2-1-3-19-21-18(17-34-19)25-22(28)26-21/h18-19,21H,1-17,23H2,(H,24,27)(H2,25,26,28)/t18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKYZTMBWRTPIJ-ZJOUEHCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG5-Amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

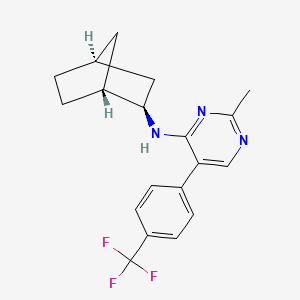

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

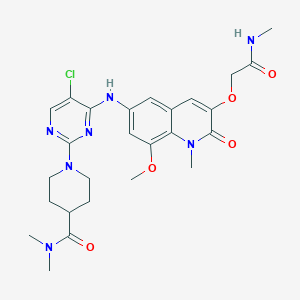

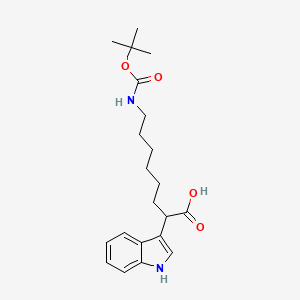

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

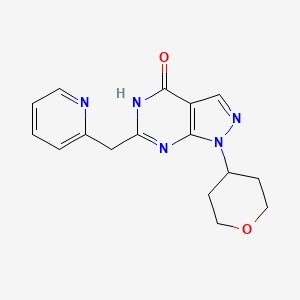

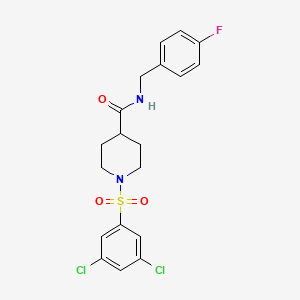

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

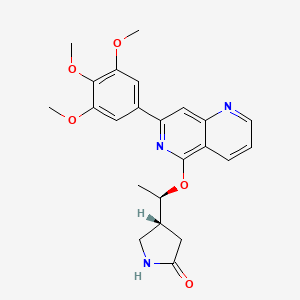

![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)

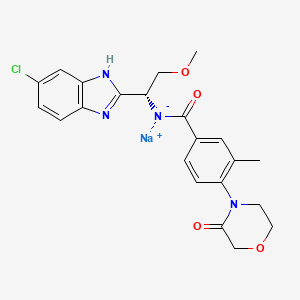

![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)